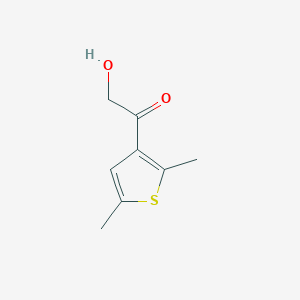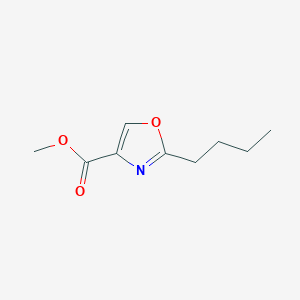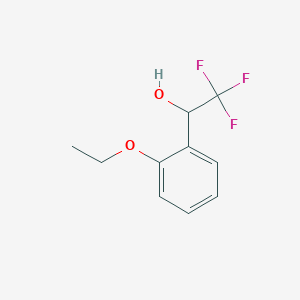
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a thienyl ring substituted with two methyl groups at positions 2 and 5, and a hydroxyethanone group attached to the 3-position of the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the aldol condensation reaction of 3-acetyl-2,5-dimethythiophene with appropriate aldehydes in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from methanol/chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in photochromic applications, the compound undergoes reversible structural changes upon exposure to light, leading to changes in its optical properties . These changes are mediated by the formation and breaking of chemical bonds within the molecule, influenced by the energy absorbed from light.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound with two thienyl rings and a diketone structure.
4,5-Bis(2,5-dimethyl-3-thienyl)-1,3-azoles: Compounds with thienyl rings linked through azole rings, exhibiting photochromic properties.
Uniqueness
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the development of advanced materials highlight its importance in scientific research.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H10O2S/c1-5-3-7(6(2)11-5)8(10)4-9/h3,9H,4H2,1-2H3 |
InChI Key |
JHZAOVQPKAJDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)

![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)

![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)


![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)
